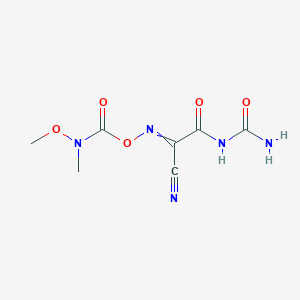![molecular formula C28H54O21S3Sn B14476649 D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]] CAS No. 68928-44-9](/img/structure/B14476649.png)
D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]]: is a complex organotin compound It is characterized by the presence of a D-glucitol backbone linked to a tris(thio)propanoate moiety, which is further connected to a methylstannylidyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] typically involves multiple steps. The process begins with the preparation of the D-glucitol backbone, followed by the introduction of the tris(thio)propanoate groups. The final step involves the incorporation of the methylstannylidyne moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.
Substitution: The compound can participate in substitution reactions, where the methylstannylidyne group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] involves its interaction with specific molecular targets and pathways. The methylstannylidyne group can interact with various biological molecules, leading to changes in cellular processes. The tris(thio)propanoate moiety may also play a role in modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(ethylstannylidyne)tris(thio)]tris[propanoate]]
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(butylstannylidyne)tris(thio)]tris[propanoate]]
Uniqueness
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] is unique due to the presence of the methylstannylidyne group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
68928-44-9 |
|---|---|
Molekularformel |
C28H54O21S3Sn |
Molekulargewicht |
941.6 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexyl 3-[methyl-bis[[3-oxo-3-(2,3,4,5,6-pentahydroxyhexoxy)propyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C9H18O7S.CH3.Sn/c3*10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17;;/h3*5-6,8-12,14-15,17H,1-4H2;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
UIYUOLBRTYACQH-UHFFFAOYSA-K |
Kanonische SMILES |
C[Sn](SCCC(=O)OCC(C(C(C(CO)O)O)O)O)(SCCC(=O)OCC(C(C(C(CO)O)O)O)O)SCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


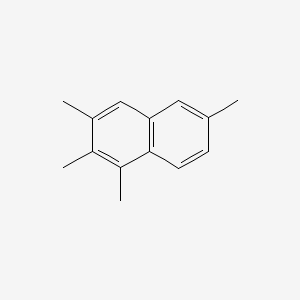
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
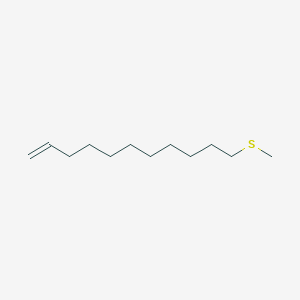
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
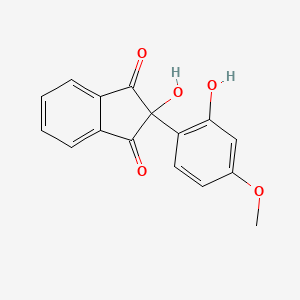
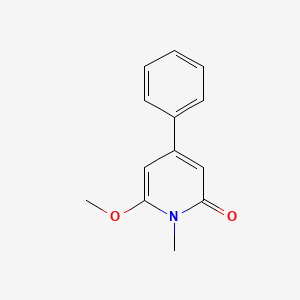
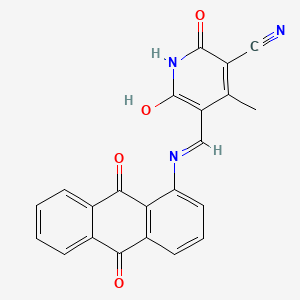
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
